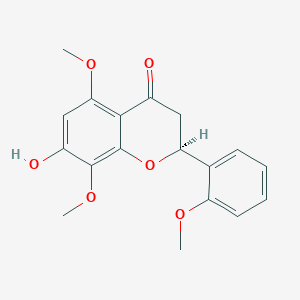![molecular formula C13H9ClN2OS B2872262 5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole CAS No. 338750-71-3](/img/structure/B2872262.png)
5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole
Overview
Description
5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that contains both benzoxazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 5-chloro-2-mercaptobenzoxazole with 3-pyridinemethanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary but often include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-mercaptobenzoxazole: Similar in structure but lacks the pyridine moiety.
2-[(3-Pyridinylmethyl)sulfanyl]-1,3-benzoxazole: Similar but without the chlorine atom.
5-Bromo-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole: Similar but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole is unique due to the presence of both the chlorine atom and the pyridine moiety, which can influence its reactivity and potential applications. The combination of these functional groups can provide distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-10-3-4-12-11(6-10)16-13(17-12)18-8-9-2-1-5-15-7-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYBULONXHFHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323946 | |
| Record name | 5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338750-71-3 | |
| Record name | 5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2872182.png)
![2-(4-chlorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2872183.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide](/img/structure/B2872185.png)

![4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione](/img/structure/B2872187.png)

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)

![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)
![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2872199.png)

![8-(1-Benzothiophene-2-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2872202.png)
